molecular formula C19H16Br2N2O2 B10917367 ethyl [3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]acetate

ethyl [3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B10917367
M. Wt: 464.1 g/mol
InChI Key: PIHGSYRRHJSRJV-UHFFFAOYSA-N
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Description

Ethyl [3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]acetate is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl [3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]acetate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The final step involves the esterification of the brominated pyrazole with ethyl acetate in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can be performed to modify the bromophenyl groups.

    Substitution: The bromine atoms on the phenyl rings can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Products may include hydroxylated derivatives.

    Reduction: Products may include de-brominated or hydrogenated derivatives.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Ethyl [3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl [3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]acetate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl groups and the pyrazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

    Ethyl 4-bromophenylacetate: Similar in structure but lacks the pyrazole ring.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another pyrazole derivative with different substituents.

Uniqueness: Ethyl [3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]acetate is unique due to the presence of two bromophenyl groups and a pyrazole ring, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C19H16Br2N2O2

Molecular Weight

464.1 g/mol

IUPAC Name

ethyl 2-[3,5-bis(4-bromophenyl)pyrazol-1-yl]acetate

InChI

InChI=1S/C19H16Br2N2O2/c1-2-25-19(24)12-23-18(14-5-9-16(21)10-6-14)11-17(22-23)13-3-7-15(20)8-4-13/h3-11H,2,12H2,1H3

InChI Key

PIHGSYRRHJSRJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br

Origin of Product

United States

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